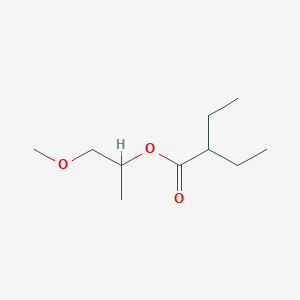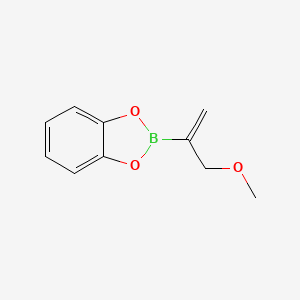
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring structure, which is a fused ring system containing both benzene and dioxaborole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxyprop-1-en-2-yl boronic acid with a benzodioxaborole precursor. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammation and neurodegeneration . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its specific benzodioxaborole ring structure and the presence of the methoxyprop-1-en-2-yl group
Propriétés
Numéro CAS |
217312-37-3 |
|---|---|
Formule moléculaire |
C10H11BO3 |
Poids moléculaire |
190.01 g/mol |
Nom IUPAC |
2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3 |
Clé InChI |
NVHDELCDPVLOHS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C(=C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


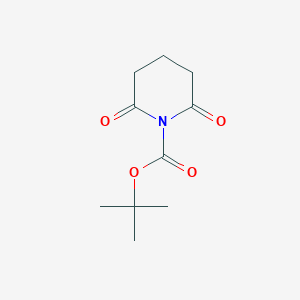


![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
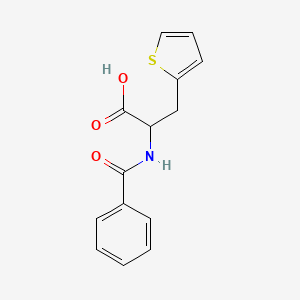
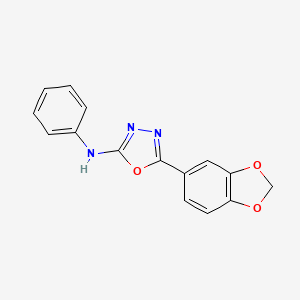
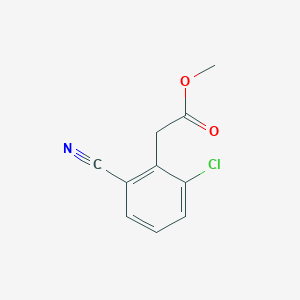

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
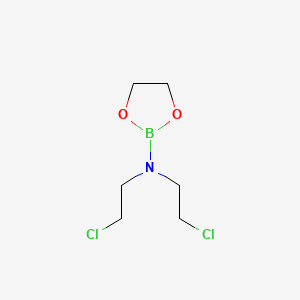

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
